5-Bromo-2-formamidobenzoic acid
Description
5-Bromo-2-formamidobenzoic acid is a benzoic acid derivative substituted with a bromine atom at the 5-position and a formamido (-NHCOR) group at the 2-position. Its molecular formula is C₈H₆BrNO₃, combining a carboxylic acid functionality with halogen and amide groups. The formamido group introduces hydrogen-bonding capabilities, influencing crystallization and molecular interactions, while the bromine atom enhances electrophilic reactivity for further derivatization.
Properties
CAS No. |
1248924-55-1 |
|---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-2-formamidobenzoic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-5-1-2-7(10-4-11)6(3-5)8(12)13/h1-4H,(H,10,11)(H,12,13) |
InChI Key |
KLDCQRVJEODECR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC=O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below highlights key structural and functional differences between 5-bromo-2-formamidobenzoic acid and analogous compounds:
Physicochemical Properties
- Acidity: Fluorine-substituted derivatives (e.g., 5-bromo-2-fluorobenzoic acid) exhibit lower pKa values due to fluorine’s electron-withdrawing effect, enhancing carboxylic acid dissociation . In contrast, amino-substituted analogs (e.g., 2-amino-5-bromobenzoic acid) show higher basicity, with the NH₂ group participating in tautomerism .
- Melting Points: 2-Amino-5-bromobenzoic acid has a melting point of 160–164°C , whereas halogenated analogs (e.g., 5-bromo-2-chlorobenzoic acid) lack reported values but are typically crystalline solids .
- Hydrogen Bonding: The formamido group in this compound enables intermolecular N–H···O interactions, similar to the acid-acid dimers observed in 5-bromo-2-(phenylamino)benzoic acid (D–H···A distances: 2.02–2.20 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
